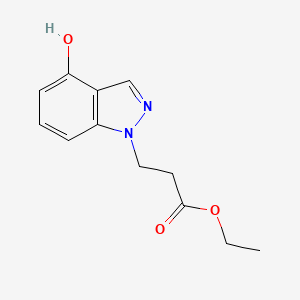
3'-deoxy-6-O-methylinosine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3’-Deoxy-6-O-methylinosine is a potent nucleoside analog utilized in the biomedicine field as an antiviral agent. It exhibits significant inhibitory activity against a wide range of viral infections, particularly targeting RNA viruses. The molecular formula of 3’-deoxy-6-O-methylinosine is C11H14N4O4, and it has a molecular weight of 266.25 g/mol.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3’-deoxy-6-O-methylinosine involves multiple steps, including the protection of hydroxyl groups, selective methylation, and deprotection. One common method involves the use of methyl iodide as a methylating agent in the presence of a base such as potassium carbonate. The reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of 3’-deoxy-6-O-methylinosine follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Techniques such as column chromatography and recrystallization are employed to purify the final product.
化学反応の分析
Types of Reactions
3’-Deoxy-6-O-methylinosine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like sodium azide (NaN3) and alkyl halides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of 3’-deoxy-6-O-methylinosine, such as alcohols, amines, and substituted nucleosides.
科学的研究の応用
3’-Deoxy-6-O-methylinosine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a tool to study nucleoside metabolism and RNA editing.
Medicine: It is investigated for its antiviral properties and potential therapeutic applications against RNA viruses.
Industry: It is used in the production of antiviral drugs and as a research reagent
作用機序
The mechanism of action of 3’-deoxy-6-O-methylinosine involves its incorporation into viral RNA, leading to the termination of RNA synthesis. This inhibits viral replication and reduces the viral load in infected cells. The compound targets RNA-dependent RNA polymerase, a key enzyme in the replication of RNA viruses .
類似化合物との比較
Similar Compounds
Inosine: A purine nucleoside involved in purine metabolism.
2’-Deoxyinosine: A deoxyribonucleoside analog used in DNA synthesis studies.
6-O-Methylinosine: A methylated derivative of inosine with similar antiviral properties
Uniqueness
3’-Deoxy-6-O-methylinosine is unique due to its specific structural modifications, which enhance its antiviral activity and stability compared to other nucleoside analogs. Its ability to selectively target RNA viruses makes it a valuable compound in antiviral research.
特性
分子式 |
C11H14N4O4 |
|---|---|
分子量 |
266.25 g/mol |
IUPAC名 |
(2R,3R,5S)-5-(hydroxymethyl)-2-(6-methoxypurin-9-yl)oxolan-3-ol |
InChI |
InChI=1S/C11H14N4O4/c1-18-10-8-9(12-4-13-10)15(5-14-8)11-7(17)2-6(3-16)19-11/h4-7,11,16-17H,2-3H2,1H3/t6-,7+,11+/m0/s1 |
InChIキー |
QKHSJWMRKTZSRT-MVKOHCKWSA-N |
異性体SMILES |
COC1=NC=NC2=C1N=CN2[C@H]3[C@@H](C[C@H](O3)CO)O |
正規SMILES |
COC1=NC=NC2=C1N=CN2C3C(CC(O3)CO)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



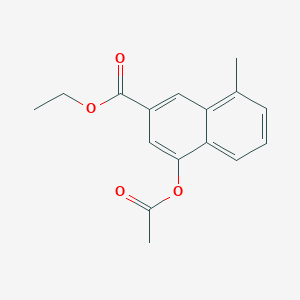

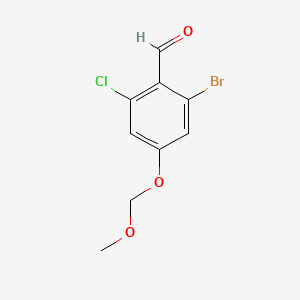

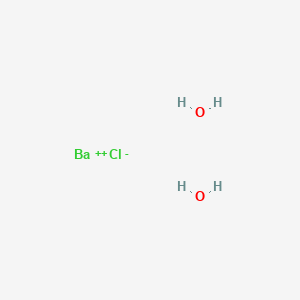


![1-Bromo-3-[2-[2-(3-bromophenyl)ethylsulfonyl]ethyl]benzene](/img/structure/B13922340.png)
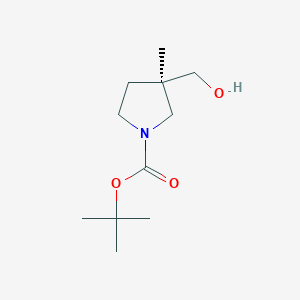


![tert-Butyl (2-formylimidazo[1,2-a]pyridin-6-yl)carbamate](/img/structure/B13922361.png)
